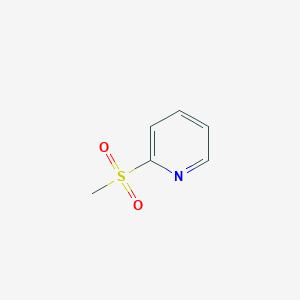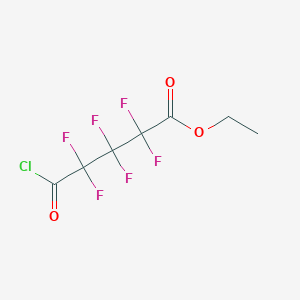
2-(Methylsulfonyl)pyridine
概要
説明
2-(Methylsulfonyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158294. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Modification
2-(Methylsulfonyl)pyridine has applications in various chemical syntheses and modifications. For instance, it is used as an intermediate in the modified synthesis of Dexlansoprazole, a treatment for gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related diseases. This process involves a series of steps including N-oxidation, one-pot synthesis, oxidation of methylthio pyridine–N-oxide, and chlorination, emphasizing the compound's versatility in chemical transformations (Gilbile, Bhavani, & Vyas, 2017).
Structural Studies and Materials Science
In materials science, this compound derivatives play a role in the development of complex molecular structures. For example, their structural characteristics have been studied using techniques like nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry, and X-ray diffraction (XRD). These studies are crucial for understanding the geometric and electronic properties of new materials (Mphahlele & Maluleka, 2021).
Role in Organometallic Chemistry
In organometallic chemistry, this compound derivatives are used to create complexes with interesting properties. For instance, iron(II) complexes involving 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands have been synthesized, demonstrating a subtle interplay between spin-crossover and crystallographic phase changes. This showcases the potential of these compounds in the creation of materials with unique magnetic properties (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Industrial Applications
This compound derivatives have also found applications in industrial settings. For example, certain derivatives have shown a wide spectrum of activity against microorganisms causing deterioration in industrial systems. They have been particularly effective as fungistats and mildewcides in exterior paints, indicating their potential as industrial preservatives (Wolf & Bobalek, 1967).
Photophysical Properties
The modification of this compound derivatives leads to compounds with unique photophysical properties. This is exemplified in the development of iridium(III) complexes with sulfonyl-substituted cyclometallating ligands, displaying properties like green or blue emission in solutions. Such compounds are important in the development of advanced photoluminescent materials (Ertl et al., 2015).
Safety and Hazards
将来の方向性
Pyridine molecules have been widely used to improve the performances of perovskite solar cells (PSCs) . The effects of pyridine molecular structure, especially the functional group, on the defects passivation of perovskite solar cell have been investigated . This research could lead to the development of new pyrimidines as anti-inflammatory agents .
作用機序
特性
IUPAC Name |
2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKVJBRTCQNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168937 | |
| Record name | 2-(Methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17075-14-8 | |
| Record name | 2-(Methylsulfonyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17075-14-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHYLSULFONYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2J616S09T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(methylsulfonyl)pyridine in the context of zinc pyrithione research?
A1: this compound (MSP) is a major metabolite of zinc pyrithione (ZnPT), a broad-spectrum antimicrobial agent. Research indicates that following ZnPT administration, MSP becomes the primary [14C]PT-labeled species found in the blood within hours. [ [] ] This highlights its importance in understanding the pharmacokinetics of ZnPT. While pyrithione (PT) itself is considered the primary toxic moiety of ZnPT in rats, [ [] ] understanding the formation and elimination of MSP helps researchers better model and predict the overall internal dosimetry of PT following ZnPT exposure.
Q2: How do researchers utilize this compound in studying the toxicity of zinc pyrithione?
A2: While not directly implicated as the toxic moiety, this compound plays a crucial role in building accurate pharmacokinetic models for zinc pyrithione (ZnPT). Researchers have developed physiologically based pharmacokinetic (PBPK) models that incorporate the metabolism of PT to MSP and other metabolites. [ [, ] ] These models help in predicting internal doses of PT following ZnPT exposure via various routes, including oral, dermal, and dietary. By accurately simulating the concentrations of PT and its metabolites, including MSP, researchers can conduct more precise benchmark dose analyses for ZnPT-induced toxicity, such as reversible hindlimb weakness observed in rats. [ [] ]
Q3: Are there any known uses of this compound beyond its relevance to zinc pyrithione metabolism?
A3: While the provided research focuses on this compound primarily as a metabolite of zinc pyrithione, other studies suggest its potential as a building block in organic synthesis. Specifically, derivatives of this compound, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, have been highlighted for their versatility in synthesizing various substituted pyridines. [ [] ] These findings indicate potential applications in medicinal chemistry and drug discovery, where substituted pyridines are frequently encountered structural motifs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















